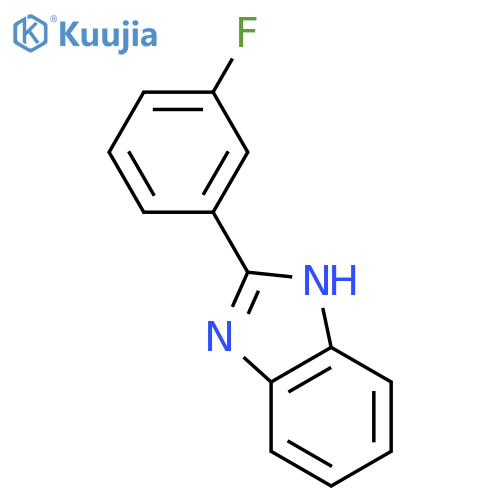

Cas no 324-15-2 (2-(3-fluorophenyl)-1H-Benzimidazole)

324-15-2 structure

商品名:2-(3-fluorophenyl)-1H-Benzimidazole

2-(3-fluorophenyl)-1H-Benzimidazole 化学的及び物理的性質

名前と識別子

-

- 2-(3-fluorophenyl)-1H-Benzimidazole

- 1H-benzimidazole, 2-(3-fluorophenyl)-

- DTXSID90954169

- (m-Fluorophenyl)-2 benzimidazole [French]

- CBMicro_034471

- 2-(3-Fluorophenyl)-1H-benz[d]imidazole

- WNDVNZISLWPOLI-UHFFFAOYSA-N

- 2-(3-fluorophenyl)-1H-benzo[d]imidazole

- Cambridge id 5805448

- AKOS003029397

- (m-Fluorophenyl)-2 benzimidazole

- F15027

- CS-0364471

- 324-15-2

- BIM-0034397.P001

- STK395158

- Benzimidazole, 2-(m-fluorophenyl)-

- DB-211288

- Bo 873

- SR-01000493514

- SCHEMBL4122566

- MFCD01564628

- EU-0045001

- SR-01000493514-1

-

- MDL: MFCD01564628

- インチ: InChI=1S/C13H9FN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)

- InChIKey: WNDVNZISLWPOLI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)F

計算された属性

- せいみつぶんしりょう: 211.06724

- どういたいしつりょう: 212.07497646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- PSA: 25.78

2-(3-fluorophenyl)-1H-Benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD11145388-5g |

2-(3-Fluorophenyl)-1H-benzo[d]imidazole |

324-15-2 | 97% | 5g |

$424 | 2024-07-19 | |

| Chemenu | CM378862-1g |

2-(3-fluorophenyl)-1H-1,3-benzodiazole |

324-15-2 | 95%+ | 1g |

$193 | 2023-01-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435141-1g |

2-(3-Fluorophenyl)-1H-benzo[d]imidazole |

324-15-2 | 97% | 1g |

¥1674.00 | 2024-08-02 |

2-(3-fluorophenyl)-1H-Benzimidazole 関連文献

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

324-15-2 (2-(3-fluorophenyl)-1H-Benzimidazole) 関連製品

- 324-27-6(2-(4-Fluorophenyl)-1H-benzimidazole)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 61389-26-2(Lignoceric Acid-d4)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬